N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClF3N4O2 and its molecular weight is 402.8. The purity is usually 95%.
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Biological Activity
N-(2-chlorobenzyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented with the following structural formula:
This indicates the presence of a chlorobenzyl group, a trifluoromethyl group, and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. In vitro assays demonstrated that it significantly reduced cell viability in MCF cell lines with an IC50 value indicating effective cytotoxicity .
- In Vivo Studies : In animal models, administration of related compounds resulted in significant tumor growth suppression. This suggests potential for further development as an anticancer agent .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties:
- Bacterial Inhibition : Compounds with similar oxadiazole structures have exhibited activity against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Component | Modification Impact |
---|---|
Chlorobenzyl Group | Enhances lipophilicity and cell membrane penetration. |
Trifluoromethyl Group | Increases potency against microbial targets. |
Oxadiazole Moiety | Essential for anticancer activity; stabilizes interactions with biological targets. |
Case Studies
- Study on Cancer Cell Lines : A study demonstrated that a related oxadiazole compound significantly induced apoptosis in MCF7 breast cancer cells. Flow cytometry results indicated increased early apoptotic cells upon treatment .
- Antimicrobial Testing : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity comparable to standard antibiotics .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O2/c18-13-4-2-1-3-12(13)9-22-14(26)10-25-7-5-11(6-8-25)15-23-24-16(27-15)17(19,20)21/h1-4,11H,5-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWSJYMCCZAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.